molecular formula C10H22O3 B14379037 Acetic acid;5,5-dimethylhexan-3-ol CAS No. 89389-87-7

Acetic acid;5,5-dimethylhexan-3-ol

Cat. No.: B14379037
CAS No.: 89389-87-7
M. Wt: 190.28 g/mol
InChI Key: UMTYUSBTFRIDPL-UHFFFAOYSA-N
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Description

Acetic acid;5,5-dimethylhexan-3-ol is an organic compound with the molecular formula C10H22O3. It is also known by its systematic name, 3-Hexanol,5,5-dimethyl-,acetate . This compound is characterized by the presence of both an acetic acid moiety and a 5,5-dimethylhexan-3-ol moiety, making it a unique ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5,5-dimethylhexan-3-ol typically involves the esterification of 5,5-dimethylhexan-3-ol with acetic anhydride . The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction can be represented as follows:

5,5-dimethylhexan-3-ol+acetic anhydrideacetic acid;5,5-dimethylhexan-3-ol+acetic acid\text{5,5-dimethylhexan-3-ol} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 5,5-dimethylhexan-3-ol+acetic anhydride→acetic acid;5,5-dimethylhexan-3-ol+acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5,5-dimethylhexan-3-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group in the compound can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products

    Oxidation: 5,5-dimethylhexanoic acid or 5,5-dimethylhexan-3-one.

    Reduction: 5,5-dimethylhexan-3-ol and acetic acid.

    Substitution: Various esters or acids depending on the nucleophile used.

Scientific Research Applications

Acetic acid;5,5-dimethylhexan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;5,5-dimethylhexan-3-ol involves its hydrolysis to yield acetic acid and 5,5-dimethylhexan-3-ol. The hydrolysis can be catalyzed by esterases or acidic conditions. The acetic acid produced can participate in various metabolic pathways, including the citric acid cycle .

Comparison with Similar Compounds

Similar Compounds

    5,5-dimethylhexan-3-ol: The parent alcohol of the ester.

    Acetic acid: The simplest carboxylic acid and a component of the ester.

    3-Hexanol: A similar alcohol with a different alkyl group.

Uniqueness

Acetic acid;5,5-dimethylhexan-3-ol is unique due to its combined structure of acetic acid and 5,5-dimethylhexan-3-ol. This combination imparts distinct chemical properties, such as its reactivity in esterification and hydrolysis reactions .

Properties

CAS No.

89389-87-7

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

acetic acid;5,5-dimethylhexan-3-ol

InChI

InChI=1S/C8H18O.C2H4O2/c1-5-7(9)6-8(2,3)4;1-2(3)4/h7,9H,5-6H2,1-4H3;1H3,(H,3,4)

InChI Key

UMTYUSBTFRIDPL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)(C)C)O.CC(=O)O

Origin of Product

United States

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